Cas no 117889-72-2 (5-ethyl-2-pyrimidinol hydrochloride)
5-ethyl-2-pyrimidinol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-Ethylpyrimidin-2-ol hydrochloride
- 5-Ethyl-2-pyrimidinol hydrochloride
- 5-ethyl-2-pyrimidinol hydrochloride
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- MDL: MFCD20441447
- Inchi: 1S/C6H8N2O.ClH/c1-2-5-3-7-6(9)8-4-5;/h3-4H,2H2,1H3,(H,7,8,9);1H
- InChI Key: WIPOCQXMAZCVTA-UHFFFAOYSA-N
- SMILES: C(C1C=NC(=O)NC=1)C.Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
5-ethyl-2-pyrimidinol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 077268-500mg |
5-Ethylpyrimidin-2-ol hydrochloride |
117889-72-2 | 500mg |
$336.00 | 2023-09-06 | ||
| Matrix Scientific | 077268-1g |
5-Ethylpyrimidin-2-ol hydrochloride |
117889-72-2 | 1g |
$420.00 | 2023-09-06 | ||
| Matrix Scientific | 077268-5g |
5-Ethylpyrimidin-2-ol hydrochloride |
117889-72-2 | 5g |
$1260.00 | 2023-09-06 | ||
| abcr | AB305453-250 mg |
5-Ethyl-2-pyrimidinol hydrochloride; 95% |
117889-72-2 | 250mg |
€159.10 | 2023-04-26 | ||
| abcr | AB305453-1 g |
5-Ethyl-2-pyrimidinol hydrochloride; 95% |
117889-72-2 | 1g |
€217.60 | 2023-04-26 | ||
| abcr | AB305453-5 g |
5-Ethyl-2-pyrimidinol hydrochloride; 95% |
117889-72-2 | 5g |
€723.20 | 2023-04-26 | ||
| abcr | AB305453-250mg |
5-Ethyl-2-pyrimidinol hydrochloride, 95%; . |
117889-72-2 | 95% | 250mg |
€168.30 | 2025-02-17 | |
| abcr | AB305453-1g |
5-Ethyl-2-pyrimidinol hydrochloride, 95%; . |
117889-72-2 | 95% | 1g |
€179.70 | 2025-04-22 | |
| abcr | AB305453-5g |
5-Ethyl-2-pyrimidinol hydrochloride, 95%; . |
117889-72-2 | 95% | 5g |
€552.30 | 2025-04-22 | |
| Ambeed | A965379-1g |
5-Ethyl-2-pyrimidinol hydrochloride |
117889-72-2 | 95% | 1g |
$144.0 | 2024-04-26 |
5-ethyl-2-pyrimidinol hydrochloride Suppliers
5-ethyl-2-pyrimidinol hydrochloride Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 5-ethyl-2-pyrimidinol hydrochloride
Introduction to 5-ethyl-2-pyrimidinol hydrochloride (CAS No. 117889-72-2) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 5-ethyl-2-pyrimidinol hydrochloride, identified by the CAS number 117889-72-2, represents a significant molecule in the realm of chemical biology and medicinal chemistry. Pyrimidine derivatives have long been recognized for their versatile pharmacological properties, and this particular compound has garnered attention due to its unique structural features and potential therapeutic applications. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further investigation in drug development.
Pyrimidines are heterocyclic aromatic organic compounds that form the backbone of several essential biomolecules, including nucleic acids (DNA and RNA) and certain vitamins. The introduction of ethyl and hydroxyl groups into the pyrimidine core in 5-ethyl-2-pyrimidinol hydrochloride modifies its electronic properties, influencing its interactions with biological targets. This modification has been strategically explored to develop novel compounds with enhanced binding affinity and selectivity, which are critical for therapeutic efficacy.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 5-ethyl-2-pyrimidinol hydrochloride and biological macromolecules. Studies have demonstrated that the compound can interact with enzymes and receptors through hydrogen bonding, hydrophobic interactions, and π-stacking, suggesting its potential as an inhibitor or modulator of various biological pathways. These insights have been instrumental in designing targeted therapies for diseases such as cancer, inflammation, and infectious disorders.
In the context of oncology research, pyrimidine derivatives have shown promise as chemotherapeutic agents due to their ability to disrupt DNA replication and cell cycle progression. The structural analogs of 5-ethyl-2-pyrimidinol hydrochloride have been investigated for their capacity to inhibit kinases and other enzymes involved in tumor growth. Preliminary studies indicate that this compound exhibits inhibitory activity against certain tyrosine kinases, which are overexpressed in many cancers. This finding aligns with the broader trend in oncology towards developing small-molecule inhibitors that specifically target aberrant signaling pathways in cancer cells.
The pharmacokinetic profile of 5-ethyl-2-pyrimidinol hydrochloride is another critical aspect that has been thoroughly examined. Its hydrochloride salt form improves oral bioavailability, allowing for more convenient administration compared to free bases. Additionally, studies have explored its metabolic stability and excretion pathways, providing valuable insights into potential drug-drug interactions and dosing regimens. These pharmacokinetic data are essential for optimizing therapeutic strategies and ensuring patient safety during clinical trials.
Furthermore, the synthesis of 5-ethyl-2-pyrimidinol hydrochloride has been optimized to ensure high yield and purity, which are crucial for pharmaceutical applications. Modern synthetic methodologies, including flow chemistry and catalytic processes, have enabled the production of this compound on a scalable basis. These advancements not only reduce production costs but also enhance the sustainability of pharmaceutical manufacturing processes.
The role of 5-ethyl-2-pyrimidinol hydrochloride in drug discovery extends beyond oncology. Researchers have explored its potential as an anti-inflammatory agent, leveraging its ability to modulate immune responses without causing significant side effects. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease often involve dysregulation of immune pathways, making compounds like 5-ethyl-2-pyrimidinol hydrochloride attractive candidates for therapeutic intervention.
Emerging evidence also suggests that pyrimidine derivatives may play a role in neurodegenerative diseases. The interaction between these compounds and neurotransmitter receptors has been studied extensively, leading to the development of novel treatments for conditions such as Alzheimer's disease and Parkinson's disease. While further research is needed to fully elucidate these mechanisms, the preliminary findings are promising.
The interdisciplinary nature of chemical biology necessitates collaboration between chemists, biologists, pharmacologists, and clinicians to fully harness the potential of compounds like 5-ethyl-2-pyrimidinol hydrochloride. High-throughput screening technologies have accelerated the identification of promising drug candidates by allowing rapid testing against large libraries of compounds. This approach has been instrumental in uncovering new therapeutic avenues for various diseases.
In conclusion, 5-ethyl-2-pyrimidinol hydrochloride (CAS No. 117889-72-2) represents a compelling example of how structural modifications can enhance pharmacological properties. Its applications in oncology, anti-inflammatory therapy, and neurodegenerative disease treatment highlight its versatility as a lead compound in medicinal chemistry. As research continues to uncover new biological targets and synthetic strategies, the future prospects for this compound remain exceptionally bright.
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